molecular formula C7H14ClNO2 B8211493 methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B8211493
M. Wt: 179.64 g/mol
InChI Key: LCNSRHSQQQHRIA-IBTYICNHSA-N
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Description

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which includes two chiral centers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable pyrrolidine derivative with methyl chloroformate under controlled conditions to form the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate
  • Methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate
  • Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate

Uniqueness

Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for stereochemical studies and applications where chirality is a critical factor.

Properties

IUPAC Name

methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNSRHSQQQHRIA-IBTYICNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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